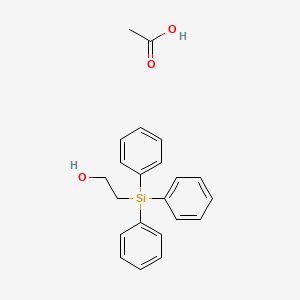
Acetic acid;2-triphenylsilylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-triphenylsilylethanol is a chemical compound with the molecular formula C22H24O3Si It is known for its unique structure, which includes a triphenylsilylethanol moiety attached to an acetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-triphenylsilylethanol typically involves the reaction of triphenylsilylethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include moderate temperatures (around 50-70°C) and an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and by-products to meet industrial safety and environmental standards .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-triphenylsilylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the triphenylsilylethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield triphenylsilyl ketones or aldehydes, while reduction of the carboxylic acid group can produce triphenylsilylethanol .
Aplicaciones Científicas De Investigación
Acetic acid;2-triphenylsilylethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and esters.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of acetic acid;2-triphenylsilylethanol involves its interaction with various molecular targets. The silyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites. Additionally, the compound can participate in nucleophilic substitution and elimination reactions, where the silyl group stabilizes the transition state and facilitates the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: Similar in structure but lacks the acetic acid group.
Triphenylsilanol: Contains a hydroxyl group instead of the acetic acid group.
Triphenylsilyl chloride: Contains a chloride group instead of the hydroxyl group.
Uniqueness
Acetic acid;2-triphenylsilylethanol is unique due to the presence of both the silyl and acetic acid groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry .
Propiedades
Número CAS |
142472-78-4 |
|---|---|
Fórmula molecular |
C22H24O3Si |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
acetic acid;2-triphenylsilylethanol |
InChI |
InChI=1S/C20H20OSi.C2H4O2/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-2(3)4/h1-15,21H,16-17H2;1H3,(H,3,4) |
Clave InChI |
UKJUHVBJSDZXOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)[Si](CCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


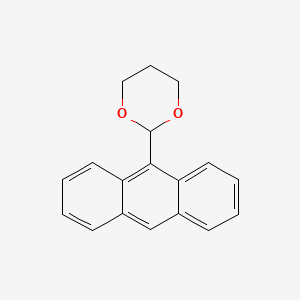
![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)

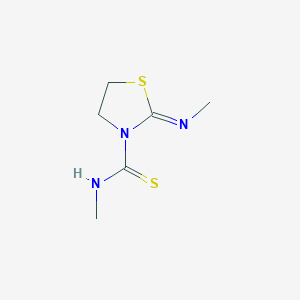
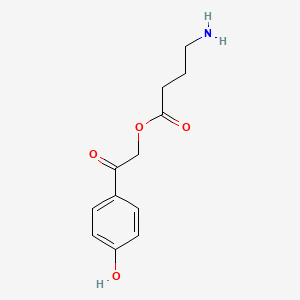
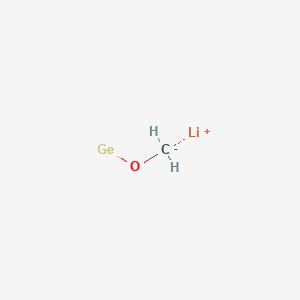

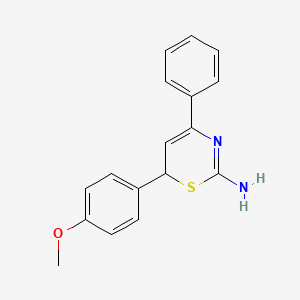
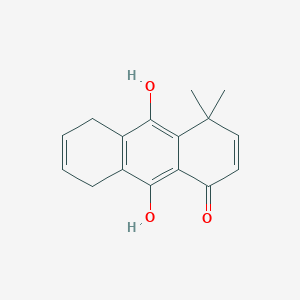
![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)

![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
